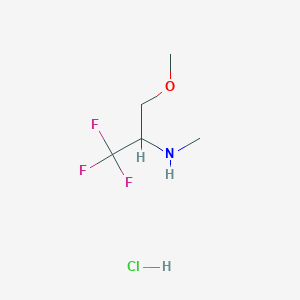

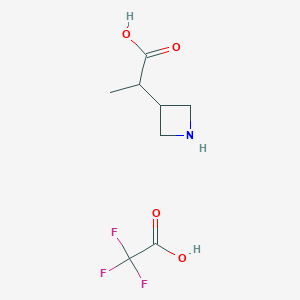

![molecular formula C8H7F3N4O2 B1378888 Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid CAS No. 1400764-19-3](/img/structure/B1378888.png)

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been used as building blocks for developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented .

Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties . They have attracted a great deal of attention in material science recently due to these properties . The photophysical properties can be tuned by modifying the structure, for example, electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Pyrazolo[1,5-a]pyrimidines have shown remarkable biological activities in medicine. New derivatives of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines have been synthesized and characterized, demonstrating the potential for diverse medicinal applications (Xu Li-feng, 2011).

Biological and Medicinal Research

- Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, making them potential treatments for Mycobacterium tuberculosis. The structure–activity relationship studies of these compounds highlight their potential in inhibiting M.tb growth (Sutherland et al., 2022).

Novel Compound Synthesis

- The synthesis of novel compounds, such as pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and thieno[2,3-b]pyridine derivatives, demonstrates the versatility of pyrazolo[1,5-a]pyrimidin-3-amine in creating a variety of biologically relevant structures (Abdelhamid et al., 2013).

Antimicrobial and Radical Scavenging Activities

- Diazo dyes derived from pyrazolo[1,5-a]pyrimidine show promising antimicrobial properties against Gram-positive and Gram-negative bacteria, and fungi. They also exhibit significant antioxidant activities, highlighting their potential in pharmaceutical applications (Şener et al., 2017).

Efficient Synthesis Techniques

- Efficient synthesis methods have been developed for creating diverse derivatives of pyrazolo[1,5-a]pyrimidines. These methods enable the exploration of various biological activities and potential applications in drug development (Jismy et al., 2020).

Antibacterial Activities

- Newly synthesized pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have shown promising cytotoxicity against several human cancer cell lines. Additionally, these compounds have exhibited antimicrobial and anti-biofilm activities, further underscoring their potential in therapeutic research (Nagender et al., 2014).

Zukünftige Richtungen

The future research on Pyrazolo[1,5-a]pyrimidines will likely focus on the development of new synthetic routes and applications of these compounds . The goal is to improve the process efficiency, reduce environmental impact, and explore its multiple applications . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is a member of the pyrazolopyrimidines class of compounds . This class of compounds has been found to possess antitumor and antileukemia activity , indicating that their primary targets could be related to cancer cells.

Mode of Action

It is known that pyrazolopyrimidines can interact with their targets to induce changes that lead to their therapeutic effects . For instance, some pyrazolopyrimidines have been found to induce sleep and produce anxiolytic effects .

Biochemical Pathways

Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines , it can be inferred that this compound may induce cell death or inhibit cell proliferation in cancer cells.

Biochemische Analyse

Biochemical Properties

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with protein kinases, where the compound acts as an inhibitor. This inhibition is significant in regulating cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, this compound has been shown to interact with nucleic acids, affecting gene expression and DNA replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathways . These pathways are critical for cell growth, differentiation, and survival. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, the compound can intercalate into DNA, affecting its structure and function. This interaction can result in changes in gene expression and the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor and its impact on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Eigenschaften

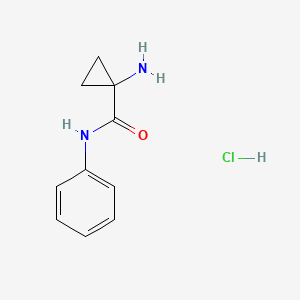

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.C2HF3O2/c7-5-4-9-10-3-1-2-8-6(5)10;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWCZNMIHSYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400764-19-3 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

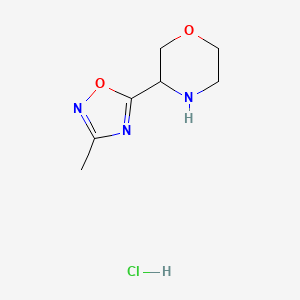

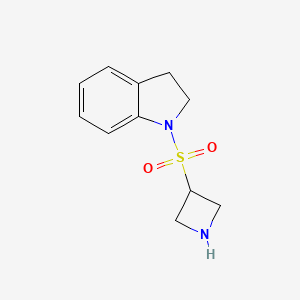

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)

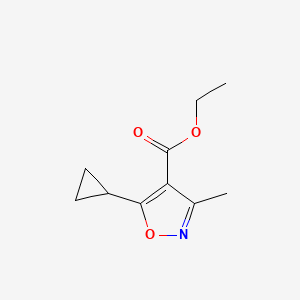

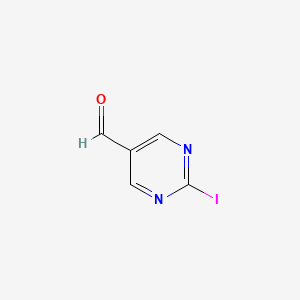

![[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride](/img/structure/B1378816.png)

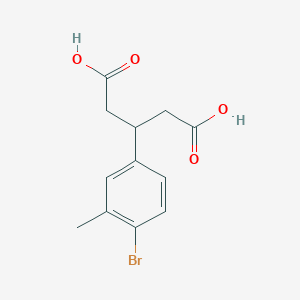

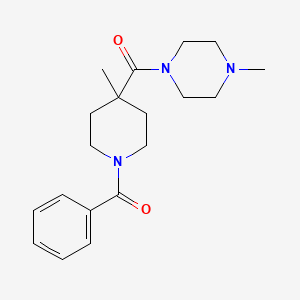

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)